5-(Pyrimidin-2-yl)nicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyrimidin-2-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-7-8-4-9(6-11-5-8)10-12-2-1-3-13-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQVGHPSRLNFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CN=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745049 | |
| Record name | 5-(Pyrimidin-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-31-7 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-(2-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Pyrimidin-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches for 5-(Pyrimidin-2-yl)nicotinaldehyde
Direct synthesis approaches aim to form the target molecule by coupling the two heterocyclic rings or by forming one of the rings on a pre-existing, functionalized partner.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for forming carbon-carbon bonds between aromatic systems. The Suzuki-Miyaura coupling is particularly prominent in this context.
The Suzuki-Miyaura coupling is a cornerstone reaction for synthesizing biaryl compounds, including those containing heterocyclic rings. libretexts.org The general mechanism involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation with an organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com
For the synthesis of this compound, this strategy typically involves the reaction between a halogenated nicotinaldehyde derivative and a pyrimidine-based organoboron compound. The most common precursor for the nicotinaldehyde moiety is 5-bromonicotinaldehyde (B46077). medchemexpress.comambeed.comnih.gov This is coupled with 2-(tributylstannyl)pyrimidine (B127769) or a pyrimidine-2-boronic acid derivative in the presence of a palladium catalyst.
The reaction is performed under basic conditions, with common bases including cesium carbonate, sodium carbonate, or potassium phosphate. youtube.com The choice of catalyst is crucial, especially when dealing with nitrogen-rich heterocycles which can sometimes inhibit the catalyst. nih.gov Catalysts such as Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are frequently employed. youtube.com
Table 1: Typical Components for Suzuki-Miyaura Synthesis of this compound This table is interactive. Click on the headers to sort.
| Component | Example | Role |
|---|---|---|
| Pyridine (B92270) Substrate | 5-Bromonicotinaldehyde | Electrophile |
| Pyrimidine (B1678525) Substrate | Pyrimidine-2-boronic acid | Nucleophile |
| Catalyst | Pd(dppf)Cl₂ | Facilitates C-C bond formation |
| Base | Cesium Carbonate (Cs₂CO₃) | Activates boronic acid |
| Solvent | 1,4-Dioxane / Water | Reaction medium |
An alternative to coupling two pre-formed rings is to construct the pyrimidine ring onto a functionalized pyridine scaffold. Classical pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a species containing an N-C-N fragment, such as guanidine (B92328) or amidines. nih.govslideshare.net
In a hypothetical pathway for this compound, one could envision a pyridine precursor bearing a suitable three-carbon chain at the 5-position. For instance, a derivative of 5-acetylnicotinaldehyde (B8595595) could react with guanidine. The initial condensation would form a dihydropyrimidine, which would then be oxidized to the aromatic pyrimidine ring. This approach is generally more complex and less direct than cross-coupling methods for this specific target.
Table 2: Building Blocks for a Hypothetical Condensation Synthesis This table is interactive. Click on the headers to sort.
| Building Block | Required Moiety | Purpose |
|---|---|---|
| Pyridine Precursor | 1,3-Dielectrophile at C5 | Forms the pyrimidine backbone C4-C5-C6 |
| N-C-N Source | Guanidine | Provides N1, C2, and N3 of the pyrimidine ring |
| Condensing Agent | Base (e.g., Sodium Ethoxide) | Catalyzes the condensation reaction |
| Oxidizing Agent | e.g., DDQ or air | Aromatizes the newly formed ring |
Due to the reactivity of the aldehyde group, it is often strategically advantageous to carry out the synthesis with a more stable precursor functional group, such as an alcohol, ester, or nitrile. The aldehyde is then revealed in a final step through functional group interconversion (FGI). imperial.ac.uksolubilityofthings.com
Oxidation of Alcohols: A common route involves the synthesis of (5-(pyrimidin-2-yl)pyridin-3-yl)methanol. This alcohol can be prepared via Suzuki coupling of 5-bromo-3-(hydroxymethyl)pyridine. The subsequent oxidation of the primary alcohol to the aldehyde requires mild, selective oxidizing agents to prevent over-oxidation to a carboxylic acid. solubilityofthings.com Reagents like Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a non-aqueous solvent like dichloromethane (B109758) are suitable for this transformation. imperial.ac.uk
Reduction of Esters or Nitriles: Alternatively, the Suzuki coupling can be performed on a nicotinate (B505614) ester, such as methyl 5-bromonicotinate. The resulting methyl 5-(pyrimidin-2-yl)nicotinate can then be selectively reduced to the aldehyde using a hydride reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). fiveable.mevanderbilt.edu This method prevents over-reduction to the alcohol. Similarly, a nitrile precursor can be reduced to the aldehyde.
Table 3: Functional Group Interconversion (FGI) Strategies for Aldehyde Synthesis This table is interactive. Click on the headers to sort.
| Precursor Group | Reagent | Reaction Type | Advantage |
|---|---|---|---|
| Primary Alcohol (-CH₂OH) | PCC or DMP | Oxidation | High selectivity for aldehyde |
| Ester (-CO₂R) | DIBAL-H (low temp.) | Reduction | Avoids alcohol formation |
| Nitrile (-CN) | DIBAL-H | Reduction | Stable precursor for coupling |
Palladium-Catalyzed Cross-Coupling Reactions
Synthesis of Advanced Nicotinaldehyde Precursors
The success of direct synthesis methods, particularly cross-coupling, relies on the availability of key starting materials. 5-Bromonicotinaldehyde (also known as 5-bromo-3-pyridinecarboxaldehyde) is a critical precursor. medchemexpress.comnih.govapolloscientific.co.uk It is a commercially available compound but can also be synthesized from 5-bromonicotinic acid. researchgate.net The synthesis typically involves the reduction of the carboxylic acid to the corresponding alcohol, 5-bromo-3-(hydroxymethyl)pyridine, followed by a selective oxidation to the aldehyde.
Another important class of precursors are the boronic acid derivatives of pyridine, such as pyridine-5-boronic acid or its pinacol (B44631) ester. These are used when the coupling strategy starts with a 2-halopyrimidine.
Chemo- and Regioselective Synthesis Considerations
Achieving a successful synthesis of this compound requires careful control over selectivity.
Chemoselectivity: In the context of FGI, chemoselectivity is paramount. The chosen reagent must transform the target functional group without affecting the two electron-deficient and potentially reactive heterocyclic rings. For example, using a mild oxidant like PCC for an alcohol-to-aldehyde conversion prevents the unwanted oxidation of the pyridine or pyrimidine rings, which could occur with stronger agents like potassium permanganate. solubilityofthings.com
Regioselectivity: During cross-coupling, the reaction must occur specifically at the desired positions (C5 of the pyridine and C2 of the pyrimidine). The inherent reactivity of the C-Br bond in 5-bromonicotinaldehyde directs the coupling to the 5-position of the pyridine ring. In condensation reactions, the regiochemical outcome of the cyclization must be controlled to ensure the formation of the correct pyrimidine isomer. This is typically dictated by the nature of the substituents on the three-carbon fragment.
Reactivity and Derivatization Studies
Aldehyde Group Transformations
The aldehyde functional group is a key site for derivatization, enabling a range of transformations that are fundamental to the synthesis of more complex molecules.
Nucleophilic Addition Reactions at the Carbonyl Carbon
The carbonyl carbon of the aldehyde in 5-(pyrimidin-2-yl)nicotinaldehyde is electrophilic and susceptible to attack by nucleophiles. While specific studies on nucleophilic addition to this particular compound are not extensively detailed in the provided results, the general reactivity of aldehydes suggests that it would readily undergo such reactions. For instance, organometallic reagents and hydrides are known to add to the carbonyl group. quimicaorganica.org
A notable application of this reactivity is its participation in Ugi reactions. Unlike unsubstituted nicotinaldehyde, the presence of the pyrimidin-2-yl group enables the aldehyde to react with isocyanides, amino acids, and carboxylic acids to generate tetracyclic indole (B1671886) derivatives with high yields under mild conditions. This highlights the influence of the pyrimidine (B1678525) substituent on the reactivity of the aldehyde.
Selective Oxidation and Reduction Pathways of the Aldehyde
The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to an alcohol.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-(pyrimidin-2-yl)nicotinic acid. This transformation is a crucial step for further functionalization, such as amide coupling reactions. Common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can be employed, although these methods may be limited by the availability of the starting alcohol and potential over-oxidation.
Reduction: Selective reduction of the aldehyde yields the corresponding alcohol, 5-(pyrimidin-2-yl)nicotinyl alcohol. A common method for the synthesis of the aldehyde itself is the controlled reduction of the nitrile precursor, 5-(pyrimidin-2-yl)nicotinonitrile, using Raney nickel. This process achieves high conversion with minimal over-reduction to the alcohol.
| Transformation | Reagents/Conditions | Product |
| Oxidation | Pyridinium chlorochromate (PCC), Dess-Martin periodinane | 5-(Pyrimidin-2-yl)nicotinic acid |
| Reduction | Raney nickel, H₂ (from nitrile precursor) | 5-(Pyrimidin-2-yl)nicotinyl alcohol |
Schiff Base Formation and Derived Imine Chemistry
The aldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry, allowing for the generation of diverse molecular libraries. nih.govnih.gov The resulting imine can then undergo further reactions, such as [4+1] dehydrocyclization with amines in the presence of a bromine source to form imidazo[1,5-a]heterocycles.
The formation of pyrimidine Schiff bases is a well-established method for synthesizing compounds with a wide range of biological activities. nih.gov These reactions typically involve the condensation of a pyrimidine-5-carbaldehyde (B119791) derivative with various substituted anilines. nih.gov
Pyridine (B92270) Ring Functionalization and Derivatization
The pyridine ring in this compound is an electron-deficient aromatic system. This characteristic influences its reactivity towards nucleophilic and electrophilic reagents.
Hard nucleophiles, such as organometallic compounds and hydrides, tend to attack the 2-position of the pyridine ring in nucleophilic addition reactions. quimicaorganica.org However, direct functionalization can be challenging. Deprotonation using strong bases like organolithium reagents or milder bases like TMP-metal complexes can create nucleophilic sites for further reactions, though this often requires directing groups and can be sensitive to functional group tolerance. thieme-connect.de
Pyrimidine Ring Functionalization and Derivatization
The pyrimidine ring is a key component that significantly influences the properties of the entire molecule. researchgate.net As a π-deficient heteroaromatic system, it is generally resistant to electrophilic substitution but susceptible to nucleophilic attack. The presence of the pyrimidine ring enhances the electrophilicity of the molecule compared to its pyridine analogs.
Functionalization of the pyrimidine ring can be achieved through various methods. For instance, halogenated pyrimidines can serve as building blocks for cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new substituents. The synthesis of the parent compound itself often involves a Suzuki-Miyaura cross-coupling between a halogenated pyridine and a pyrimidinylboronic acid.
Metal Complexation Chemistry and Coordination Ligand Behavior
The nitrogen atoms in both the pyridine and pyrimidine rings of this compound can act as donor atoms, making the molecule a potential ligand for metal complexation. The formation of metal complexes with ligands containing pyridine and pyrimidine moieties is a well-explored area of coordination chemistry. researchgate.netnih.govresearchgate.netmdpi.com
The coordination behavior of such ligands can be versatile, leading to the formation of mononuclear or polynuclear complexes with various geometries, such as octahedral or square planar, depending on the metal ion and reaction conditions. researchgate.netmdpi.comresearchgate.net The resulting metal complexes often exhibit interesting properties, including catalytic activity and potential biological applications. researchgate.netresearchgate.net The specific coordination of this compound would depend on the metal center and the steric and electronic environment of the ligand.
Design and Synthesis of Organometallic Complexes
The design of organometallic complexes using this compound typically begins with its conversion into a more complex ligand, most commonly a Schiff base. Schiff bases, which contain an imine or azomethine group (–C=N–), are synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. nih.govmdpi.com Aromatic aldehydes, such as this compound, yield more stable Schiff bases due to conjugation. nih.gov These ligands are considered "privileged" in coordination chemistry due to their straightforward synthesis and versatile coordination capabilities. nih.gov
The general synthetic route involves two main steps:
Complexation with Metal Ions: The synthesized Schiff base ligand is then introduced to a metal salt in an appropriate solvent. mdpi.com A common method involves mixing a hot ethanolic solution of the ligand with an ethanolic solution of the desired metal salt (e.g., chlorides or acetates of copper, nickel, cobalt, zinc) at a specific molar ratio, followed by refluxing. mdpi.comnih.gov The resulting organometallic complex often precipitates from the solution upon cooling or partial solvent evaporation and can be isolated through filtration. mdpi.comnih.gov
This synthetic strategy allows for the creation of a diverse range of complexes with varying nuclearity (mononuclear or polynuclear) and geometry. For instance, Schiff bases derived from pyridinecarboxaldehyde isomers have been successfully complexed with Cu(II), demonstrating the viability of this approach for similar pyridine-containing aldehydes. nih.gov Similarly, reactions of pyridine-2-carboxaldehyde with various amines have yielded ligands that coordinate with Zn(II) and Ru(II) centers. derpharmachemica.com The resulting complexes can feature different coordination modes, where the ligand may act as a bidentate or tridentate donor, coordinating through the azomethine nitrogen and nitrogen atoms from the pyrimidine and pyridine rings. nih.gov
| Aldehyde Precursor | Amine Precursor | Metal Salt | Resulting Complex Type | Reference |
|---|---|---|---|---|
| Pyridine-2-carboxaldehyde | p-Toluidine | ZnCl₂, cis-[Ru(bpy)₂Cl₂] | Zn(II) and Ru(II) complexes | derpharmachemica.com |
| Pyridinecarboxaldehyde isomers | L-tryptophan | Copper acetate | Cu(II) complexes | nih.gov |
| Imidazole-2-carboxaldehyde | 4-aminoantipyrine | Co(II), Ni(II), Cu(II), Zn(II) salts | 1:1 metal-ligand complexes | nih.gov |
| Substituted Benzaldehydes | 2-amino-6-methoxybenzothiazol | Cu(II), Co(II), Ni(II), etc. | 2:1 ligand-metal complexes | mdpi.com |
Electrochemical Characterization of Coordination Compounds
The electrochemical properties of organometallic complexes derived from ligands like this compound are critical for understanding their electronic structure and potential applications in areas such as catalysis and molecular sensing. Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of these compounds. researchgate.net
In a typical CV experiment, the complex is dissolved in a solvent containing a supporting electrolyte, and the potential is swept between two limits. The resulting voltammogram provides information on the oxidation and reduction potentials of the metal center and the ligand. These studies can reveal the stability of different oxidation states and the electronic influence of the ligand on the metal center. For example, the electrochemical properties of platinum(II) and bismuth(III) complexes with nitrogen-containing heterocyclic ligands have been extensively studied. researchgate.netd-nb.info
Key findings from electrochemical studies of related complexes include:
Redox Potentials: The oxidation potentials of cyclometalated platinum(II) complexes have been measured, showing values that are influenced by the nature of the ancillary ligands. d-nb.info For instance, complexes with acetylacetonate (B107027) (acac) ligands show different potentials compared to those with mesacac ligands. d-nb.info
Ligand and Metal-Centered Processes: CV can distinguish between redox processes centered on the metal ion (e.g., Bi³⁺/²⁺) and those occurring on the ligand framework. researchgate.net
Catalytic Activity: Understanding the fundamental coordination chemistry and redox properties is essential for designing effective molecular catalysts, such as those for water oxidation. rsc.org The stability and activity of such catalysts are directly linked to their electrochemical behavior under specific conditions. rsc.org
| Complex Type | Technique | Key Findings | Reference |
|---|---|---|---|
| Cyclometalated Platinum(II) Complexes | Cyclic Voltammetry | Oxidation potentials observed between 0.28 V and 0.53 V, depending on the ancillary ligand. | d-nb.info |
| Pyridine-Dipyrrolide Bismuth Complexes | Cyclic Voltammetry | Identified redox waves corresponding to the Bi³⁺/²⁺ couple, with potentials referenced against the Cp₂Fe⁰/⁺ pair. | researchgate.net |
| First-Row Transition Metal Complexes | Electrocatalysis Studies | Correlation of structure-function relationships with catalytic activity for water oxidation. | rsc.org |
Photophysical Properties of Metal Complexes
The photophysical properties of metal complexes, such as those derived from this compound, determine their utility in applications like organic light-emitting diodes (OLEDs), photosensitizers, and fluorescent probes. These properties are investigated using techniques like UV-visible absorption and photoluminescence spectroscopy. researchgate.netd-nb.info The incorporation of a metal atom, particularly a heavy one, can profoundly influence the photophysical behavior of the organic ligand through effects like spin-orbit coupling.
Key photophysical characteristics include:
Absorption: The UV-visible absorption spectra reveal the electronic transitions within the complex. These can be assigned to intra-ligand (IL) transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) states. researchgate.net For example, bismuth complexes with pyridine-dipyrrolide ligands exhibit intense HOMO→LUMO transitions attributed to a mix of LMCT and interligand charge transfer. researchgate.net
Emission (Luminescence): Upon excitation, many organometallic complexes emit light through fluorescence or phosphorescence. Heavy metal complexes, such as those of platinum(II), are known for strong phosphorescence, which is emission from a triplet excited state. d-nb.info This is due to efficient intersystem crossing from the singlet to the triplet state, facilitated by the heavy metal center. nih.gov
Quantum Yield and Lifetime: The efficiency of the emission process is quantified by the photoluminescence quantum yield (PLQY), while the duration of the emission is measured as the excited-state lifetime. Cyclometalated platinum(II) complexes have been reported to show strong sky-blue phosphorescence with quantum yields as high as 71% and lifetimes in the microsecond range at room temperature. d-nb.info Similarly, bismuth complexes exhibit long-lived phosphorescence at 77 K, with lifetimes ranging from microseconds to milliseconds. researchgate.net
The specific ligands attached to the metal center play a crucial role in tuning these properties. The rigidity of the ligand framework and the donor strength of coordinating atoms can suppress non-radiative decay pathways, thereby enhancing luminescence efficiency. d-nb.info
| Complex Type | Emission Color | Quantum Yield (Φ) | Excited-State Lifetime (τ) | Reference |
|---|---|---|---|---|
| Cyclometalated Pt(II) Hexahydroimidazo[1,5‐a]pyridinylidene | Sky-blue | Up to 71% | 23-28 µs | d-nb.info |
| Pyridine-Dipyrrolide Bismuth(III) Halides | Red | Not specified | 14-479 µs (at 77 K) | researchgate.net |
| Bis(pyridine dipyrrolide)zirconium(IV) | Not specified | High | Long lifetime | nih.gov |
Computational and Theoretical Investigations
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Gap
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For 5-(Pyrimidin-2-yl)nicotinaldehyde, a smaller HOMO-LUMO gap would suggest higher reactivity. Although specific values for this compound are not published, FMO analysis remains a standard computational approach for novel molecules.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the aldehyde group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. While specific MEP maps for this compound are not available, they are a common feature in the computational characterization of heterocyclic compounds.
Molecular Dynamics Simulations for Conformational and Interaction Studies
There are no specific molecular dynamics (MD) simulation studies reported for this compound in the available literature. MD simulations could, however, be used to study the conformational flexibility of the molecule, particularly the rotation around the bond connecting the pyrimidine and pyridine (B92270) rings. Furthermore, simulations in an aqueous environment could provide insights into its solvation and interactions with water molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. There are no published QSAR studies that include this compound. Developing a QSAR model would require a dataset of structurally related compounds with measured biological activity, which is not currently available for this specific chemical class. Such models are valuable in drug discovery for predicting the activity of new compounds.
Molecular Docking Studies and Target Interaction Predictions
Prediction of Protein-Ligand Binding Affinities
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method is crucial in drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
While specific docking studies for this compound are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has been the subject of numerous such investigations. These studies often employ software like AutoDock Vina to calculate the binding energy, which is a measure of the affinity between the ligand and the protein's active site. For instance, various pyrimidine derivatives have been docked against human cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation and a target for cancer therapy. nih.gov The binding energies for a series of pyrimidine derivatives with CDK2 have been reported to be in the range of -7.4 to -7.9 kcal/mol, indicating strong potential for inhibition. nih.gov These interactions are typically stabilized by hydrogen bonds between the pyrimidine core and key amino acid residues in the kinase hinge region, such as LYS 33 and THR 14. nih.gov
| Protein Target | Representative Pyrimidine Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | 4-(2-amino-3,5-dibromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | -7.9 | THR 165, GLU 12, LYS 33, THR 14 |
| Cyclin-Dependent Kinase 2 (CDK2) | 4-(2-amino-3,5-dibromophenyl)-6-phenylpyrimidin-2-amine | -7.7 | LYS 33, THR 14, THR 165, GLU 12 |
| Focal Adhesion Kinase (FAK) | Methanesulfonamide diaminopyrimidine inhibitor | -33.13 (ΔGbind) | C502, D564 |
| Dihydrofolate Reductase (DHFR) | Generic Pyrimidine Derivatives | -7 to -10 | Not specified |
Identification of Potential Biological Target Interactions (e.g., Kinases)
The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. acs.org Consequently, pyrimidine derivatives are frequently investigated as inhibitors of various protein kinases, which are crucial enzymes involved in cell signaling pathways and are often dysregulated in diseases like cancer. acs.org
In silico target prediction methods are instrumental in identifying the potential biological targets of a novel compound based on its chemical structure. nih.gov These methods can range from ligand-based approaches, which compare the new molecule to known active compounds, to structure-based approaches that involve docking the molecule into the binding sites of a large panel of proteins. Bayesian models trained on large chemogenomics databases have also proven effective in predicting protein targets for small molecules. nih.gov
For pyrimidine-based compounds, kinases are consistently identified as a primary target class. acs.org The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine (B156593) base of ATP and thereby binding to the highly conserved hinge region of the kinase ATP-binding site. acs.org This makes compounds like this compound promising candidates for kinase inhibitor development. The specific kinases that a pyrimidine derivative might inhibit can be fine-tuned by the nature and position of its substituents. For example, different substitutions on the pyrimidine core can confer selectivity for kinases such as Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), or Receptor Interacting Protein Kinase-2 (RIPK2). nih.govnih.gov
| Predicted Target Class | Rationale for Interaction | Examples of Specific Kinase Targets for Pyrimidine Derivatives |
|---|---|---|
| Protein Kinases | Pyrimidine core acts as a hinge-binding motif, mimicking ATP. | CDK2, CDK4/6, FAK, RIPK2, EGFR |
| Dihydrofolate Reductase (DHFR) | Structural similarity to the natural substrate, dihydrofolate. | Bacterial and human DHFR |
| Cyclooxygenase (COX) | Potential to bind to the active site of COX-1 and COX-2 enzymes. | COX-1, COX-2 |
Advanced Intermolecular Interaction Analysis (e.g., Non-Covalent Interactions, Hirshfeld Surface Analysis)
A detailed understanding of the intermolecular interactions within a crystal structure is vital for predicting its physicochemical properties, such as solubility and stability, and for understanding how the molecule might interact with biological targets. Hirshfeld surface analysis is a powerful computational tool that provides a visual and quantitative description of these non-covalent interactions. nih.goviucr.orgnih.gov
For pyrimidine derivatives, Hirshfeld surface analyses have revealed the prevalence of various non-covalent interactions, including hydrogen bonds (N-H···N, N-H···O), and van der Waals forces. nih.goviucr.orgnih.gov The most significant contributions to the crystal packing often come from H···H, C···H, and N···H contacts, reflecting the importance of hydrogen bonding and general van der Waals forces in the solid-state structure of these compounds. iucr.orgnih.gov
| Representative Pyrimidine Derivative | Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
|---|---|---|
| 1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine | H···H | 47.0 |
| H···N/N···H | 17.6 | |
| H···C/C···H | 17.0 | |
| Other | 18.4 | |
| 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine | H···H | 51.6 |
| C···H | 23.0 | |
| N···H | 15.8 | |
| S···H | 8.5 |
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties
The journey of a drug from administration to its site of action and subsequent elimination from the body is governed by its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. A variety of free and commercial software tools, such as SwissADME, pkCSM, and ProTox, are available to perform these in silico predictions based on a molecule's structure. rfppl.co.inparssilico.comswissadme.ch
These programs calculate a range of molecular descriptors that are correlated with pharmacokinetic behavior. Key parameters include molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors (which are part of Lipinski's rule of five for drug-likeness), and aqueous solubility. rfppl.co.inparssilico.comsifisheriessciences.com For instance, pyrimidine derivatives are often evaluated for their compliance with Lipinski's rules to assess their potential as orally bioavailable drugs. sifisheriessciences.com Toxicity predictions, such as hepatotoxicity, carcinogenicity, and mutagenicity, are also critical components of the in silico ADMET assessment. researchgate.net
For many pyrimidine derivatives studied, in silico ADME predictions have shown that they generally fall within the acceptable ranges for drug-like molecules, with good potential for gastrointestinal absorption and moderate to low toxicity risks. nih.govnih.gov
| Property | Predicted Value/Classification for Representative Pyrimidine Derivatives | Significance |
|---|---|---|
| Molecular Weight | Generally < 500 g/mol | Compliance with Lipinski's rule of five for drug-likeness. |
| logP (Lipophilicity) | Typically < 5 | Influences solubility, absorption, and membrane permeability. |
| Hydrogen Bond Donors | Generally < 5 | Affects membrane permeability and binding to targets. |
| Hydrogen Bond Acceptors | Generally < 10 | Affects membrane permeability and binding to targets. |
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |
| Carcinogenicity | Often predicted as negative | Important for long-term safety assessment. |
| hERG Inhibition | Low to medium risk | Predicts potential for cardiac toxicity. |
Applications in Chemical Biology and Advanced Biological Research Tools
Scaffold Design for Targeted Biological Probes
The 5-(Pyrimidin-2-yl)nicotinaldehyde framework serves as a valuable starting point in the synthesis of more complex molecules with potential biological applications. Its constituent pyrimidine (B1678525) and nicotinaldehyde groups can be chemically modified, allowing for the creation of a library of derivatives with enhanced biological activity. This adaptability makes it an important building block in drug development.
In organic synthesis, this compound is utilized as a precursor for a variety of heterocyclic compounds, which are fundamental in the development of new drugs. The pyrimidine ring, in particular, is a key structural element in numerous biologically active compounds and has been employed in the design of privileged structures in medicinal chemistry. mdpi.comnih.gov The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, for example, has been undertaken to create libraries of new compounds with potential therapeutic activities. mdpi.comnih.gov
Enzyme Inhibition Studies
While direct enzyme inhibition studies specifically on this compound are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has been widely investigated for its enzyme-inhibiting properties.
Kinase Inhibition
Derivatives of pyrimidine are known to possess kinase inhibition potential. mdpi.com For instance, certain 4-(thiazol-5-yl)-2-(phenylamino) pyrimidine-5-carbonitrile derivatives have been identified as effective inhibitors of cyclin-dependent kinases (CDKs). One promising inhibitor from this class demonstrated high binding affinity to CDK9 while showing reduced affinity for other similar kinases like CDK2. nih.gov This selectivity is crucial for the development of targeted cancer therapies. Molecular modeling studies have suggested that the specificity of these inhibitors is influenced by the conformational changes in the G-loop of the kinase and van der Waals interactions. nih.gov
In another study, novel pyridin-2-yl urea (B33335) inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1) were developed, with one compound exhibiting an IC50 value of 1.55 ± 0.27 nM. mdpi.com Furthermore, a series of 2,4-pyrimidinediamine derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), with one compound showing an IC50 value of 11 nM against the proliferation of ALK-dependent H2228 lung cancer cells. nih.gov
Table 1: Kinase Inhibition by Pyrimidine Derivatives
| Compound Class | Target Kinase | Key Findings | IC50 Values |
|---|---|---|---|
| 4-(Thiazol-5-yl)-2-(phenylamino) pyrimidine-5-carbonitrile derivatives | Cyclin-Dependent Kinase 9 (CDK9) | High binding affinity and selectivity over CDK2. | Not specified |
| Pyridin-2-yl urea derivatives | Apoptosis signal-regulating kinase 1 (ASK1) | Potent inhibition comparable to clinical inhibitors. | 1.55 ± 0.27 nM |
Cyclooxygenase Inhibition
The pyrimidine scaffold is also a key feature in the design of selective cyclooxygenase-2 (COX-2) inhibitors, which are important anti-inflammatory agents. mdpi.comnih.govresearchgate.net Research has shown that pyrimidine-5-carbonitrile derivatives can act as potent and selective COX-2 inhibitors. mdpi.comnih.gov In one study, several synthesized compounds from this class displayed significant COX-2 inhibition with IC50 values in the submicromolar range, comparable to the well-known COX-2 inhibitor Celecoxib. mdpi.comnih.gov For instance, compounds 3b , 5b , and 5d from this research were identified as highly active, with IC50 values of 0.20 ± 0.01 µM, 0.18 ± 0.01 µM, and 0.16 ± 0.01 µM, respectively. mdpi.com These compounds showed much higher potency than the non-selective NSAID, Nimesulide. mdpi.com
Another study on pyrimidine derivatives found two compounds, L1 and L2 , that exhibited high selectivity towards COX-2 over COX-1, with results comparable to the selective COX-2 inhibitor meloxicam. nih.govnih.gov
Table 2: Cyclooxygenase-2 (COX-2) Inhibition by Pyrimidine Derivatives
| Compound | Target Enzyme | Selectivity | IC50 Value (µM) |
|---|---|---|---|
| Compound 3b (Pyrimidine-5-carbonitrile derivative) | COX-2 | Selective | 0.20 ± 0.01 |
| Compound 5b (Pyrimidine-5-carbonitrile derivative) | COX-2 | Selective | 0.18 ± 0.01 |
| Compound 5d (Pyrimidine-5-carbonitrile derivative) | COX-2 | Selective | 0.16 ± 0.01 |
| L1 (Pyrimidine derivative) | COX-2 | High | Not specified |
Investigations of Interactions with Biological Macromolecules
The biological activity of pyrimidine derivatives often stems from their interaction with macromolecules such as DNA, RNA, and various proteins. mdpi.com Pyrimidine-fused enzyme inhibitors have been shown to bind with DNA or RNA, leading to the inhibition and misinterpretation of DNA polymerase. mdpi.com The planar structure of the pyrimidine ring facilitates intercalation into the DNA helix, while various substituents on the ring can form specific hydrogen bonds and other interactions with the DNA or the active sites of enzymes.
For example, molecular docking studies of pyrimidine-5-carbonitrile derivatives targeting COX-2 have revealed specific binding patterns within the enzyme's active site. mdpi.com Similarly, the binding of 4-(thiazol-5-yl)-2-(phenylamino) pyrimidine derivatives to CDKs involves critical interactions with key amino acid residues in the kinase's binding pocket. nih.gov
In Vitro Biological Activity Mechanisms and Pathways
Anti-biofilm and Anti-quorum Sensing Activity
While direct studies on this compound are lacking, research on related halogenated pyrimidine derivatives has demonstrated significant anti-biofilm and anti-quorum sensing (anti-QS) activities. Quorum sensing is a bacterial communication system that regulates virulence and biofilm formation. researchgate.netfrontiersin.org
A study investigating halogenated pyrimidines against Enterohemorrhagic Escherichia coli (EHEC) O157:H7 found that compounds like 2-amino-5-bromopyrimidine (B17363) (2A5BP) and 2-amino-4-chloropyrrolo[2,3-d]pyrimidine (2A4CPP) at a concentration of 50 µg/mL significantly inhibited biofilm formation without affecting bacterial growth. nih.govmdpi.com These compounds were shown to reduce the production of curli, which are essential for bacterial adhesion and biofilm development. nih.gov The mechanism of action involves the downregulation of key curli genes, csgA and csgB. nih.gov
Another study on halogenated pyrimidines against Staphylococcus aureus identified 2,4-dichloro-5-fluoropyrimidine (B19854) (24DC5FP) as a potent biofilm inhibitor. mdpi.com This compound was found to suppress the expression of genes related to quorum sensing (agrA, RNAIII), hemolysis (hla), and virulence regulation (saeR). mdpi.com
Table 3: Anti-biofilm Activity of Halogenated Pyrimidine Derivatives
| Compound | Target Organism | Concentration | Key Findings |
|---|---|---|---|
| 2-amino-5-bromopyrimidine (2A5BP) | E. coli O157:H7 | 50 µg/mL | Significant biofilm inhibition; reduced curli production. |
| 2-amino-4-chloropyrrolo[2,3-d]pyrimidine (2A4CPP) | E. coli O157:H7 | 50 µg/mL | Significant biofilm inhibition; reduced curli production. |
Anti-fibrotic Activity and Collagen Expression Modulation
Research into novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally related to this compound, has revealed promising anti-fibrotic activity. mdpi.comnih.gov Fibrosis is characterized by the excessive deposition of extracellular matrix components, including collagen. nih.govunipd.itresearchgate.net
In a study evaluating these derivatives against immortalized rat hepatic stellate cells (HSC-T6), a model for liver fibrosis, several compounds showed better anti-fibrotic activities than the standard drug Pirfenidone. mdpi.comnih.govresearchgate.net Notably, compounds 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) and 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) demonstrated the best activities with IC50 values of 45.69 µM and 45.81 µM, respectively. mdpi.comnih.govresearchgate.net Further investigations showed that these compounds effectively inhibited the expression of collagen and the content of hydroxyproline, a major component of collagen, in the cell culture medium. mdpi.comnih.govresearchgate.net The mechanism of this anti-fibrotic effect was linked to the inhibition of collagen prolyl 4-hydroxylases, enzymes crucial for collagen synthesis. nih.gov
Table 4: Anti-fibrotic Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives
| Compound | Cell Line | Key Findings | IC50 Value (µM) |
|---|---|---|---|
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | HSC-T6 | Inhibition of cell proliferation and collagen expression. | 45.69 |
Antimicrobial and Anti-inflammatory Properties
The pyrimidine nucleus is a common feature in a wide array of compounds with demonstrated antimicrobial and anti-inflammatory activities. ijpbs.comnih.gov
Antimicrobial Activity Preliminary studies on derivatives of this compound suggest they possess antibacterial and antifungal properties, showing activity against strains like Staphylococcus aureus and Candida albicans. More broadly, various pyrimidine derivatives have been synthesized and evaluated for their antimicrobial potential. For instance, a series of pyrimidine analogs showed excellent antimicrobial activities against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), one Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus). nih.gov
Anti-inflammatory Properties The anti-inflammatory effects of pyrimidine derivatives are often linked to their ability to inhibit key inflammatory mediators such as cyclooxygenases (as discussed in section 5.2.2), nitric oxide (NO), and various cytokines. nih.gov Pyrimidine-containing compounds are known to modulate signaling pathways involved in inflammation. For example, pyrimido[1,2-b]pyridazin-2-one derivatives have been shown to possess potent anti-inflammatory properties by inhibiting NO production and down-regulating the expression of COX-2. nih.gov Certain pyrimidine derivatives have also demonstrated strong anti-hemolytic effects, which is an indicator of in vitro anti-inflammatory activity. nih.gov
Mechanistic Elucidation at the Cellular Level (e.g., Cell Line Studies)
The utility of the this compound framework in understanding cellular mechanisms is primarily demonstrated through studies of its derivatives in various cancer cell lines. These investigations have provided critical insights into the anti-proliferative and apoptosis-inducing capabilities of this class of compounds.
While direct and extensive mechanistic studies on the parent compound are limited, research on structurally related pyrimidine derivatives offers a strong predictive basis for its biological actions. For example, novel pyrrolo[2,3-d]pyrimidine derivatives have been shown to exert significant cytotoxic effects. In a notable study, one such derivative demonstrated potent activity against the A549 human lung cancer cell line, inducing late-stage apoptosis and causing cell cycle arrest at the G0/G1 phase. nih.gov Further molecular analysis revealed an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio, coupled with the observed increase in cleaved caspase-9 and caspase-3, points towards the activation of the intrinsic mitochondrial apoptotic pathway. nih.gov
Similarly, pyrimidine-5-carbonitrile derivatives have been identified as potent modulators of critical cancer-related signaling pathways. One derivative was found to effectively inhibit the PI3K/AKT signaling cascade in K562 leukemia cells, leading to cell cycle arrest in the S-phase and subsequent apoptosis mediated by caspase-3. nih.gov These findings underscore the importance of the pyrimidine core in mediating interactions with key cellular targets that control cell fate. The aldehyde group of this compound is a key feature, providing a reactive handle for potential covalent interactions with cellular machinery, a mechanism that is an active area of investigation.
Table 1: Mechanistic Insights from Cell Line Studies of Pyrimidine Derivatives
| Derivative Class | Cell Line | Key Mechanistic Findings | IC₅₀ (µM) | Citation |
| Pyrrolo[2,3-d]pyrimidine | A549 (Lung Cancer) | Induces late apoptosis, G0/G1 cell cycle arrest, modulates Bax/Bcl-2 | 4.55 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | Strong cytotoxic activity | 1.66 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | PC3 (Prostate Cancer) | Potent cytotoxic activity | 0.19 | nih.gov |
| Pyrimidine-5-carbonitrile | K562 (Leukemia) | S-phase arrest, caspase-3 apoptosis, PI3K/AKT inhibition | - | nih.gov |
| Pyrimidine-5-carbonitrile | MCF-7 (Breast Cancer) | High cytotoxic activity | - | nih.gov |
Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy
The systematic investigation of the structure-activity relationship (SAR) of this compound and its analogs is fundamental to optimizing their therapeutic potential. SAR studies dissect the molecular architecture to identify the chemical features that are critical for biological activity and to guide the design of more potent and selective compounds.
The foundational structure, which marries a pyrimidine ring with a pyridine (B92270) ring, is a well-established pharmacophore. The nitrogen atoms within these heterocyclic systems are key to forming hydrogen bonds and other non-covalent interactions with biological macromolecules. The aldehyde group is a particularly important feature, as its chemical reactivity and position can be fine-tuned to modulate biological outcomes.
Research into related pyrimidine derivatives has provided significant SAR insights. For example, the incorporation of an aryl urea moiety into the pyrrolo[2,3-d]pyrimidine scaffold was found to be a critical determinant for anticancer activity, with the substitution pattern on the aryl ring significantly impacting potency across different cancer cell lines. nih.gov In another example, modifications to the linker and the terminal aromatic group in a series of pyrimidine-5-carbonitrile derivatives demonstrated that a trimethoxyphenyl substituent conferred potent inhibitory activity against the PI3K/AKT pathway. nih.gov
These studies collectively suggest that the biological efficacy of compounds based on the this compound scaffold is highly dependent on the electronic and steric properties of its substituents. The aldehyde functionality, in particular, offers a rich avenue for chemical modification to enhance target engagement, potentially through the formation of covalent bonds with specific amino acid residues within a target protein. The ongoing exploration of these relationships is paving the way for the development of next-generation research tools and therapeutic candidates.
Table 2: Structure-Activity Relationship Highlights of Pyrimidine Analogs
| Compound Series | Key Structural Features | Impact on Biological Activity | Citation |
| Pyrrolo[2,3-d]pyrimidines | Aryl urea moiety | Crucial for anticancer activity; substituent choice and position dictate potency. | nih.gov |
| Pyrimidine-5-carbonitriles | Trimethoxyphenyl group | Conferred potent inhibition of the PI3K/AKT signaling pathway. | nih.gov |
| 5-Hydroxy γ-pyrones | Substituent electronics | Modulate the rates of enzyme inhibition and hydrolysis, indicating distinct mechanistic routes. | nih.govchemrxiv.orgchemrxiv.org |
Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Electronic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5-(Pyrimidin-2-yl)nicotinaldehyde and for probing its dynamic behavior in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques can reveal through-bond and through-space correlations, which are key to understanding the molecule's three-dimensional structure.
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the pyridine (B92270) and pyrimidine (B1678525) rings. The relative orientation of these two rings can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect protons that are close in space (typically < 5 Å), and the presence or absence of cross-peaks between protons on the pyridine and pyrimidine rings can establish the preferred conformation (e.g., planar or twisted) of the molecule in solution. Studies on similarly substituted bi-heterocyclic systems have successfully employed this technique to define their conformational preferences. researchgate.net
Furthermore, variable-temperature NMR studies are critical for investigating potential tautomerism and dynamic conformational equilibria. In some heterocyclic systems, amide-iminol or keto-enol tautomerism can occur. For this compound, while less common, the potential for subtle tautomeric forms or restricted rotation could be investigated by monitoring chemical shifts and signal coalescence over a range of temperatures. Such dynamic NMR experiments have been effectively used to study conformer ratios and rotational barriers in other substituted pyrimidines. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of parent structures, nicotinaldehyde and pyrimidine, and general substituent effects. Actual experimental values may vary.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| Aldehyde | ¹H | 9.9 - 10.2 | Deshielded proton due to the electron-withdrawing carbonyl group. |
| Aldehyde | ¹³C | 190 - 195 | Characteristic chemical shift for an aromatic aldehyde carbon. |
| Pyridine Ring | ¹H | 7.5 - 9.2 | Protons on the pyridine ring, with specific shifts depending on their position relative to the nitrogen and other substituents. |
| Pyridine Ring | ¹³C | 120 - 155 | Carbons of the pyridine ring. |
| Pyrimidine Ring | ¹H | 7.0 - 9.0 | Protons on the pyrimidine ring, influenced by the two nitrogen atoms. |
| Pyrimidine Ring | ¹³C | 110 - 165 | Carbons of the pyrimidine ring. |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photoluminescence
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic properties of this compound. The UV-Vis absorption spectrum reveals the energies required to promote electrons from lower-energy ground states to higher-energy excited states.
The spectrum of this compound is expected to be dominated by two main types of electronic transitions:
π → π* transitions: These high-intensity absorptions arise from the promotion of electrons within the conjugated π-systems of the pyridine and pyrimidine rings. The extensive conjugation across the bi-heterocyclic system and the aldehyde group is expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual parent heterocycles.
n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These transitions are often observed as shoulders on the more intense π → π* bands.
Computational studies on related molecules like pyridine and nicotinaldehyde using time-dependent density functional theory (TD-DFT) have been employed to predict and assign these electronic transitions. bohrium.comnih.gov A similar approach for this compound would provide theoretical support for the experimental spectrum.
Fluorescence spectroscopy complements UV-Vis by providing information about the molecule's de-excitation pathways from the excited state. Upon absorbing light, the molecule may emit a photon at a longer wavelength (a Stokes shift) as it returns to the ground state. The resulting fluorescence spectrum, including its intensity (quantum yield) and lifetime, offers insights into the molecule's photoluminescence and the structural and environmental factors that influence its excited-state dynamics.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. | 250 - 350 nm | High |
| n → π | Promotion of an electron from a non-bonding orbital (N, O lone pairs) to a π anti-bonding orbital. | > 300 nm | Low |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for vibrational analysis, providing a molecular fingerprint by identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Key functional groups have characteristic absorption bands. For this compound, the most prominent peaks would include a strong absorption from the C=O stretch of the aldehyde group and multiple bands corresponding to the C-H and C=C/C=N stretching and bending vibrations within the aromatic rings.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. nih.gov For this molecule, Raman spectroscopy would be highly effective for observing the symmetric ring breathing modes of the pyridine and pyrimidine rings and the C-C stretching vibration between the two rings.
Detailed vibrational assignments can be made by comparing experimental spectra with theoretical calculations (e.g., using DFT), as has been demonstrated for the parent nicotinaldehyde and pyridine structures. bohrium.comnih.gov
Table 3: Key Vibrational Modes and Expected Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Detection Method |
| C-H Stretch (Aromatic) | Pyridine, Pyrimidine | 3000 - 3100 | IR, Raman |
| C-H Stretch (Aldehyde) | Aldehyde | 2800 - 2900 and 2700 - 2800 | IR |
| C=O Stretch | Aldehyde | 1690 - 1715 | IR (Strong) |
| C=C and C=N Ring Stretches | Pyridine, Pyrimidine | 1400 - 1650 | IR, Raman |
| Ring Breathing Modes | Pyridine, Pyrimidine | 990 - 1050 | Raman (Strong) |
| C-H In-Plane Bending | Aromatic Rings | 1000 - 1300 | IR |
| C-H Out-of-Plane Bending | Aromatic Rings | 700 - 900 | IR (Strong) |
High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), is a cornerstone for studying the reactivity and metabolism of this compound. Instruments such as Orbitrap and Time-of-Flight (TOF) analyzers provide mass measurements with extremely high accuracy (typically < 5 ppm error), enabling the confident determination of the elemental composition of the parent molecule and any related species. creative-proteomics.comnih.gov
To elucidate a reaction pathway, HRMS can be used to monitor the disappearance of the starting material and the appearance of intermediates and final products over time. The precise mass measurements allow for the identification of these species without the need for authentic standards in many cases.
For metabolite identification, a biological system (e.g., liver microsomes, cell cultures, or urine from dosed animals) is analyzed. The resulting complex mixture is separated by HPLC, and the mass spectrometer detects potential metabolites. nih.gov Tandem mass spectrometry (MS/MS) is then employed for structural elucidation. nih.gov In an MS/MS experiment, the parent ion of a suspected metabolite is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint, revealing how the molecule breaks apart. By analyzing these fragments, one can deduce the site of metabolic transformations, such as oxidation (e.g., hydroxylation of a ring), reduction (e.g., conversion of the aldehyde to an alcohol), or conjugation with endogenous molecules. The use of stable isotope-labeled versions of the compound can further aid in confirming fragmentation mechanisms and tracking metabolic pathways. researchgate.net This approach has been widely validated for the analysis of various pyrimidine compounds in biological matrices. nih.govuniss.it
Future Research Directions and Translational Perspectives Academic
Development of Next-Generation Synthetic Strategies
Current synthetic routes to 5-(pyrimidin-2-yl)nicotinaldehyde primarily involve multi-step processes, such as the Suzuki-Miyaura cross-coupling reaction between a halogenated pyridine (B92270) derivative and a pyrimidine (B1678525) boronic acid, followed by the reduction of a nitrile group. While effective, these methods can be limited by factors such as catalyst loading, reaction time, and the accessibility of starting materials. Future research will likely focus on developing more efficient and sustainable synthetic strategies.
One promising avenue is the exploration of deconstruction-reconstruction approaches. This strategy involves the transformation of pyrimidines into other nitrogen heteroaromatics by first converting them into N-arylpyrimidinium salts, which can then be cleaved and recyclized to form diverse heterocyclic structures. nih.gov This could provide a novel pathway to this compound and its derivatives, potentially offering access to a wider range of analogues that are challenging to obtain through traditional methods. nih.gov
Furthermore, advancements in catalysis, such as the use of novel Lewis acid promoters or photoredox catalysis, could lead to more direct and single-step procedures for constructing the pyrimidine-pyridine core. mdpi.com For instance, [3+3] annulation reactions between 3-ethoxycyclobutanones and amidines have shown promise in synthesizing substituted pyrimidines and could be adapted for the synthesis of this target molecule. mdpi.com
Exploration of Undiscovered Reactivity and Transformative Pathways
The reactivity of this compound is currently centered around its aldehyde functionality, which readily undergoes condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively. These derivatives have shown potential as anticancer agents and as ligands for coordination complexes used in asymmetric catalysis.
Future investigations should aim to uncover new modes of reactivity for this compound. For example, exploring its participation in multicomponent reactions could lead to the rapid assembly of complex molecular architectures from simple starting materials. Additionally, investigating its behavior under various catalytic conditions, including enzymatic and organocatalytic systems, could unlock novel transformative pathways and lead to the synthesis of previously inaccessible derivatives. The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, would also be a significant step forward in the efficient utilization of this versatile building block.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
For instance, machine learning models can be trained on existing data to predict the biological activity and physicochemical properties of novel derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govdntb.gov.ua Generative models can even propose entirely new molecular structures with desired properties. imperial.edu Furthermore, AI can assist in retrosynthetic analysis, suggesting optimal synthetic routes to target molecules, potentially uncovering more efficient and cost-effective pathways than those devised by human chemists. nih.gov While challenges such as data scarcity and model interpretability remain, the continued development of AI and ML will undoubtedly play a crucial role in unlocking the full potential of this chemical scaffold. nih.govyoutube.com
Expansion into Advanced Materials Science and Catalysis Applications
While the primary focus of research on this compound has been in medicinal chemistry, its unique electronic and structural features suggest potential applications in advanced materials science and catalysis. bldpharm.com The presence of multiple nitrogen atoms makes it an excellent ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including gas storage, separation, and catalysis.
The aldehyde group can also be utilized to anchor the molecule to surfaces or incorporate it into larger polymeric structures, leading to the development of new functional materials with tailored optical or electronic properties. bldpharm.com For example, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or as sensors for specific analytes. bldpharm.com In the realm of catalysis, Schiff base complexes derived from this aldehyde have already shown promise in asymmetric oxidation reactions. Further exploration of its coordination chemistry with a wider range of metals could lead to the discovery of new catalysts for a variety of organic transformations.
Multi-Omics Approaches for Deeper Biological Mechanism Understanding
To fully realize the therapeutic potential of derivatives of this compound, a comprehensive understanding of their biological mechanisms of action is essential. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful tool for achieving this goal. nih.govmdpi.comnih.gov
By simultaneously analyzing the effects of a compound on multiple levels of biological organization, researchers can identify the specific molecular pathways and networks that are perturbed. techscience.commdpi.com For example, if a derivative of this compound shows anticancer activity, a multi-omics study could reveal its specific protein targets, its effects on gene expression, and its impact on cellular metabolism. nih.gov This detailed mechanistic information is invaluable for optimizing the efficacy and safety of drug candidates and for identifying biomarkers that can predict patient response. techscience.com The application of multi-omics will be crucial in translating the promising in vitro activity of these compounds into effective clinical therapies.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 5-(Pyrimidin-2-yl)nicotinaldehyde?
- Methodology : Focus on multi-step synthesis involving pyrimidine and pyridine coupling. For example, utilize nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to attach the pyrimidine ring to the nicotinaldehyde scaffold. Intermediate purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry is critical. Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) can improve yield .
- Challenges : Avoid competing side reactions (e.g., aldehyde oxidation) by using inert atmospheres (N₂/Ar) and anhydrous conditions.
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodology :
- NMR : Analyze ¹H NMR for aldehyde proton resonance (~9.8–10.2 ppm) and pyrimidine/pyridine aromatic protons. ¹³C NMR confirms carbonyl (C=O) at ~190–200 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]+ ion).
- IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Methodology :
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile aldehydes.
- Storage : Store in airtight containers under inert gas (N₂) at –20°C to prevent oxidation.
- Spill Management : Neutralize with sodium bisulfite and adsorb using vermiculite .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodology :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene).
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodology :
- Software Tools : Use SHELX for structure refinement. Validate hydrogen bonding and π-π stacking interactions with Mercury software.
- Data Validation : Cross-check experimental XRD data with DFT-optimized geometries (e.g., Gaussian 16).
Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?
- Methodology :
- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., aldehyde vs. pyrimidine positions).
- MD Simulations : Analyze solvation effects in water or DMSO to predict reaction pathways.
- Validation : Compare predicted intermediates with experimental LC-MS/MS data .
Q. What biological assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Methodology :
- In Vitro Screening : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to test inhibition of CDK2 or MAPK10.
- Cellular Models : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
- SAR Analysis : Modify substituents (e.g., pyrimidine vs. pyridine groups) to correlate structure with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
